1-Methylazepan-4-one
Overview
Description
1-Methylazepan-4-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a methyl derivative of azepan-4-one and is known for its utility as a synthetic intermediate in various chemical reactions. This compound is characterized by a seven-membered ring containing one nitrogen atom and a ketone functional group.
Mechanism of Action
Target of Action
1-Methylazepan-4-one is a methyl derivative of Azepan-4-one . It is a useful synthetic intermediate in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate , which is a H1 histamine receptor antagonist and antihistaminic . Therefore, it can be inferred that the primary target of this compound could be the H1 histamine receptor.
Action Environment
It is known that the compound should be stored in a sealed, dry environment, under -20°c , suggesting that temperature and moisture could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylazepan-4-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-aminohexanoic acid, followed by methylation. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Another method involves the reduction of this compound hydrochloride using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Methylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1-Methylazepan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of antihistamines.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Azepan-4-one: The parent compound without the methyl group.
1-Methylpiperidin-4-one: A six-membered ring analog.
1-Methylpyrrolidin-2-one: A five-membered ring analog.
Uniqueness
1-Methylazepan-4-one is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its six- and five-membered ring analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-methylazepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVYSRFFKEHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294409 | |
Record name | 1-methylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-33-2 | |
Record name | 1-methylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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